
LDT3 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LDT3 HCl is a potent multi-target antagonists of both alpha1A- and alpha1D-adrenoceptors, and also of 5-HT1A receptors.
Wissenschaftliche Forschungsanwendungen
In Situ Protein Labeling and Engineering : LDT chemistry enables the modification of native proteins with high specificity in various biological settings, including living cells and in vivo. It's used for creating semisynthetic proteins directly in cellular contexts, which are applicable for analysis and imaging of intracellular biological processes (Tsukiji & Hamachi, 2014).
Nanosheet/Polyanion Composite Films and Magneto-Optical Studies : The research on Co-Al layered double hydroxide (LDH) has led to the fabrication of nanosheet/polyanion composite films, demonstrating significant potential in magneto-optical applications (Liu et al., 2006).
Chemical Labeling in Living Systems : The application of LDT chemistry in vivo for chemically labeling proteins in living cells, tissues, and mice, as well as constructing biosensors inside cells without genetic engineering, has been demonstrated (Tsukiji et al., 2009).
Nanotoxicology Studies of LDH Nanoparticles : LDH nanomaterials are being studied for their potential in drug and gene delivery, with methodologies developed to track and analyze the delivery kinetics and bioaccumulation of these carriers (Musumeci et al., 2010).
Drug Delivery Systems Using LDH Nanoparticles : LDH nanoparticles have been employed to deliver anticancer drugs and siRNA simultaneously, showing enhanced cytotoxicity in cancer treatment (Li et al., 2014).
Heterogeneous Catalysis and Environmental Remediation : LDHs have found applications in heterogeneous catalysis and as sorbents or exchangers in environmental remediation due to their anion-exchange ability and structural properties (Fan et al., 2014).
Liver-Directed Therapies in Hepatocellular Carcinoma : LDT3 HCl, in this context, refers to liver-directed therapies, which are integral in treating hepatocellular carcinoma, involving a range of techniques from percutaneous ablative methods to arterial embolization (Viveiros et al., 2019).
Biomedical Applications of LDH Nanoparticles : The unique properties of LDH nanoparticles, like biocompatibility and anion exchange capacity, are being exploited in biosensors, drug delivery, DNA and RNA delivery, and as contrast agents in medical imaging (Arrabito et al., 2019).
Eigenschaften
CAS-Nummer |
693227-88-2 |
|---|---|
Produktname |
LDT3 HCl |
Molekularformel |
C20H28Cl2N2O2 |
Molekulargewicht |
399.35 |
IUPAC-Name |
1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazine Dihydrochloride |
InChI |
InChI=1S/C20H26N2O2.2ClH/c1-23-18-7-5-6-17(16-18)10-11-21-12-14-22(15-13-21)19-8-3-4-9-20(19)24-2;;/h3-9,16H,10-15H2,1-2H3;2*1H |
InChI-Schlüssel |
VTNPMVIKSBRATI-UHFFFAOYSA-N |
SMILES |
COC1=CC(CCN2CCN(C3=CC=CC=C3OC)CC2)=CC=C1.[H]Cl.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LDT3 Dihydrochloride; LDT-3 Dihydrochloride; LDT 3 Dihydrochloride; LDT3 HCl; LDT-3 HCl; LDT 3 HCl; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



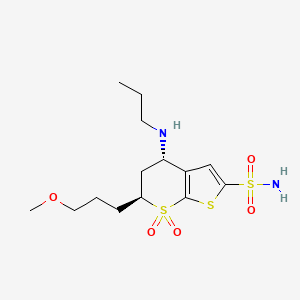

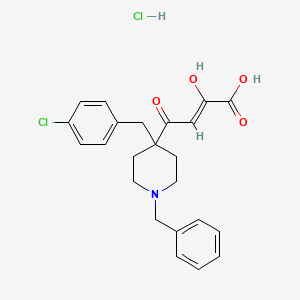
![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)
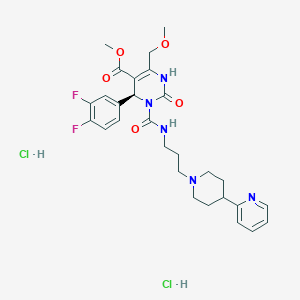
![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)

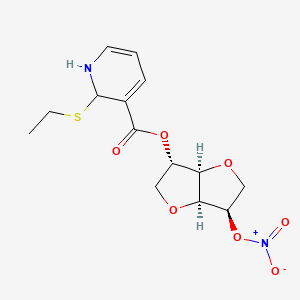

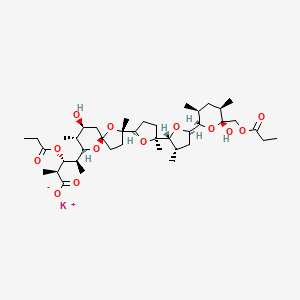
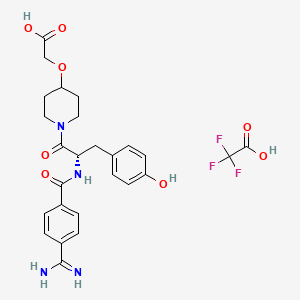
![Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-](/img/structure/B608448.png)
